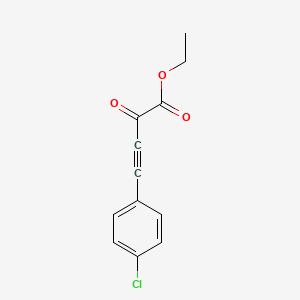
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate is an organic compound that belongs to the class of esters. It features a 4-chlorophenyl group attached to a but-3-ynoate moiety, making it a versatile intermediate in organic synthesis. This compound is known for its unique reactivity due to the presence of both an ester and an alkyne functional group.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the desired product.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 4-chlorobenzaldehyde, sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, ozone in organic solvents
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
科学研究应用
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate exerts its effects involves the interaction of its functional groups with molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological macromolecules.
相似化合物的比较
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate can be compared with other similar compounds such as:
Ethyl 4-phenyl-2-oxobut-3-ynoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group, which may affect its solubility and reactivity.
Ethyl 4-(4-bromophenyl)-2-oxobut-3-ynoate: Contains a bromine atom instead of chlorine, leading to different substitution reactions and potential biological effects.
This compound is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H9ClO3 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC 名称 |
ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate |
InChI |
InChI=1S/C12H9ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2H2,1H3 |
InChI 键 |
KZOUKEJFODTFHD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C#CC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


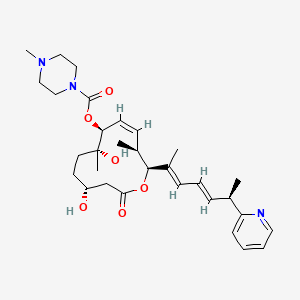
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)
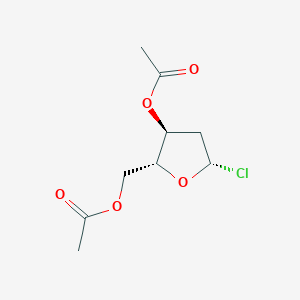
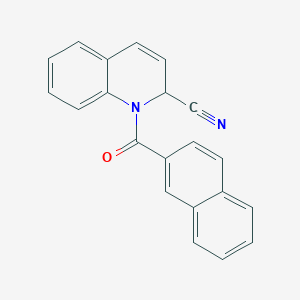
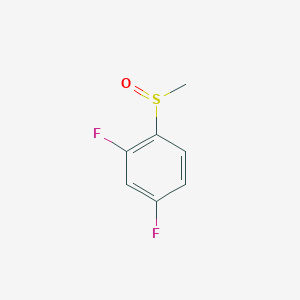
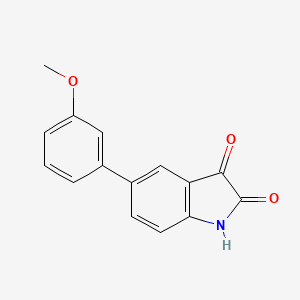
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
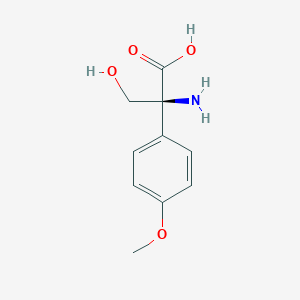

![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
